Phenazine, 1,2,3,4-tetrahydro-7-methyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrophenazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARZLFGKPKIXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384623 | |
| Record name | Phenazine, 1,2,3,4-tetrahydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100381-43-9 | |
| Record name | Phenazine, 1,2,3,4-tetrahydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chromatographic Separation and Purification:the Crude Extract, Which Contains a Mixture of Metabolites, is then Subjected to One or More Chromatographic Techniques to Isolate the Individual Compounds.rdd.edu.iq
Thin-Layer Chromatography (TLC): TLC is often used as a preliminary analytical tool to identify the different compounds in the extract and to determine a suitable solvent system for further separation. nih.govrdd.edu.iq
Column Chromatography: This is a primary method for purification. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel. nih.gov A solvent or a gradient of solvents is then passed through the column to elute the compounds at different rates based on their polarity and affinity for the stationary phase, allowing for their separation into different fractions. nih.gov
High-Performance Liquid Chromatography (HPLC): For final purification and to obtain highly pure compounds, reversed-phase HPLC is frequently employed. nih.govsci-hub.st This technique provides high resolution and is used to separate structurally similar phenazines. sci-hub.st
It is important to note that many tetrahydro-phenazine structures are known biosynthetic intermediates. For example, tetrahydrophenazine-1,6-carboxylic acid (THPCA) is an unstable precursor in the pathway leading to phenazine-1-carboxylic acid (PCA). nih.govresearchgate.netresearchgate.net These intermediates are often transient and rapidly oxidized to their stable, fully aromatic phenazine (B1670421) counterparts. nih.gov This inherent instability makes their accumulation in microbial cultures rare and their targeted isolation from natural biological sources a significant challenge.
Synthetic Methodologies for Phenazine and Tetrahydro Phenazine Systems
Established Synthetic Routes to the Phenazine (B1670421) Core
The construction of the core tricyclic phenazine structure is a well-documented area of heterocyclic chemistry, with several reliable methods being established over the years.
Cyclization Reactions (e.g., Wohl-Aue Synthesis, Oxidative Cyclization of 1,2-diaminobenzene/diphenylamines)
Cyclization reactions represent a primary pathway to the phenazine nucleus. Among the most classic and versatile methods is the Wohl-Aue synthesis . This reaction typically involves the condensation of an aniline (B41778) with a nitro-substituted benzene (B151609) in the presence of a base, such as potassium hydroxide, at elevated temperatures. nih.govresearchgate.net The reaction proceeds through the formation of a diphenylamine (B1679370) intermediate, which then undergoes intramolecular cyclization and oxidation to yield the aromatic phenazine core. The modular nature of the Wohl-Aue reaction allows for the synthesis of a diverse library of substituted phenazines by varying the substituents on the aniline and nitroarene starting materials. nih.govresearchgate.net
Another significant cyclization strategy is the oxidative cyclization of 1,2-diaminobenzenes (also known as o-phenylenediamines) or N-substituted diphenylamines. bohrium.comresearchgate.net For instance, the electrochemical oxidative (4 + 2) cyclization between anilines and o-phenylenediamines has been reported as an efficient method for constructing phenazines. nih.gov This process involves a dual C-H amination followed by oxidation, offering high atom and step efficiency. nih.gov Cobalt-catalyzed oxidative cyclization of anilines with o-phenylenediamines also provides a route to amino phenazines. researcher.life These methods are valued for their ability to form the heterocyclic system under relatively mild conditions and tolerate a variety of functional groups. nih.gov
| Reaction Name | Key Reactants | General Conditions | Advantages | Reference |
|---|---|---|---|---|
| Wohl-Aue Synthesis | Aniline derivative and Nitrobenzene derivative | Strong base (e.g., KOH), high temperature | Modular; allows for diverse substitution patterns | nih.govresearchgate.netnih.gov |
| Oxidative Cyclization | o-Phenylenediamines and Anilines | Electrochemical or metal-catalyzed oxidation | High atom efficiency, functional group tolerance | researchgate.netnih.govresearcher.life |
Condensation Reactions (e.g., o-phenylenediamine (B120857) with catechol, quinone, or cyclohexanedione derivatives)
Condensation reactions provide a direct and widely used approach to the phenazine scaffold. The reaction of o-phenylenediamine with various 1,2-dicarbonyl compounds is a cornerstone of this methodology. researchgate.net For example, condensing o-phenylenediamine with 1,2-quinones or catechols (which can be oxidized in situ to the corresponding quinone) readily produces the phenazine ring system. nih.gov This reaction is generally high-yielding and proceeds under mild conditions, often catalyzed by acid.
The scope of this method extends to the use of 1,2-cyclohexanedione (B122817) derivatives. The initial condensation forms a dihydrophenazine intermediate, which can then be oxidized to the fully aromatic phenazine. This variation is particularly relevant for the synthesis of tetrahydrophenazine derivatives, as the partially saturated ring is already incorporated into one of the starting materials.
Specific Synthetic Approaches to 1,2,3,4-Tetrahydrophenazine (B181566) and its Derivatives
The synthesis of 1,2,3,4-tetrahydrophenazine, the direct precursor to the target compound, and its substituted analogues requires specific strategies that either build the partially saturated ring system directly or modify the fully aromatic phenazine core.
Reduction Methodologies for Phenazine Ring Systems
One of the most straightforward methods to access the 1,2,3,4-tetrahydrophenazine scaffold is through the partial reduction of the parent phenazine molecule. Phenazines can undergo reversible redox reactions, readily accepting electrons to form dihydrophenazine and subsequently tetrahydrophenazine species. rsc.orgresearchgate.net Chemical reducing agents can be employed to achieve this transformation. The choice of reagent and reaction conditions is crucial to control the extent of reduction and avoid over-reduction to the octahydrophenazine derivative. The redox dynamics between phenazine and its reduced forms are fundamental to their biological and material science applications. rsc.orgnih.gov
Condensation with Saturated Ring Precursors
A more direct and regioselective approach to 1,2,3,4-tetrahydrophenazine and its derivatives involves the condensation of an appropriate o-phenylenediamine with a saturated six-membered ring precursor containing a 1,2-dicarbonyl functionality. The reaction of o-phenylenediamine with 1,2-cyclohexanedione directly yields 1,2,3,4-tetrahydrophenazine.
To synthesize the target molecule, 1,2,3,4-tetrahydro-7-methylphenazine, this strategy can be adapted by using a methylated diamine. The condensation of 4-methyl-1,2-diaminobenzene with 1,2-cyclohexanedione would be expected to produce two regioisomers: 1,2,3,4-tetrahydro-7-methylphenazine and 1,2,3,4-tetrahydro-8-methylphenazine. The separation of these isomers would be a necessary subsequent step. This approach offers a convergent route to the desired scaffold. lookchem.com
| Diamine Precursor | Dicarbonyl Precursor | Primary Product(s) | Reference |
|---|---|---|---|
| o-Phenylenediamine | 1,2-Cyclohexanedione | 1,2,3,4-Tetrahydrophenazine | lookchem.com |
| 4-Methyl-1,2-diaminobenzene | 1,2-Cyclohexanedione | 7-Methyl- and 8-Methyl-1,2,3,4-tetrahydrophenazine (isomeric mixture) | Analogous Synthesis |
Targeted Methylation Strategies for the 7-Position
Introducing a methyl group specifically at the 7-position of the 1,2,3,4-tetrahydrophenazine skeleton can be challenging due to the presence of multiple potentially reactive sites on the aromatic ring. Direct electrophilic methylation of the pre-formed tetrahydrophenazine is likely to result in a mixture of products.
A more controlled strategy involves introducing the methyl group at an earlier stage of the synthesis. As outlined in the previous section, using a pre-methylated starting material like 4-methyl-1,2-diaminobenzene is the most common and logical approach.
Alternatively, one could envision a synthesis starting from a phenazine or tetrahydrophenazine bearing a functional group at the 7-position that can be converted to a methyl group. For example, a halogen at the 7-position could potentially be subjected to a palladium-catalyzed cross-coupling reaction with an appropriate methylating agent. Another possibility involves the synthesis of 7-hydroxy-1,2,3,4-tetrahydrophenazine, which could then be converted to a triflate, followed by a coupling reaction to introduce the methyl group. However, these multi-step sequences are more complex than the convergent condensation approach using a methylated precursor.
Structural Characterization and Spectroscopic Analysis in Phenazine Research
Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic methods are indispensable for elucidating the structure of complex organic molecules. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each offer unique insights into the molecular identity of phenazine (B1670421) compounds. While specific data for 7-methyl-1,2,3,4-tetrahydrophenazine is not widely published, the analysis of the parent compound, phenazine, and related derivatives illustrates the application of these techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. For the parent phenazine molecule, ¹H NMR spectra show characteristic signals in the aromatic region. For instance, in a CDCl₃ solvent, phenazine exhibits multiplets around 8.25 ppm and 7.83 ppm. chemicalbook.comresearchgate.net In the case of a tetrahydro-derivative, one would expect to see additional signals in the aliphatic region corresponding to the protons on the saturated ring.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The electron ionization mass spectrum of the parent phenazine shows a prominent molecular ion peak (M+) at an m/z of 180, corresponding to its molecular weight. nist.govnist.gov For 1,2,3,4-tetrahydro-phenazine, the expected molecular weight would be higher due to the addition of four hydrogen atoms.
Infrared (IR) Spectroscopy helps identify the functional groups present in a molecule. The IR spectrum of phenazine displays characteristic absorption bands corresponding to C-H and C=C aromatic stretching vibrations. chemicalbook.comnist.gov For a tetrahydro-derivative, additional bands corresponding to aliphatic C-H stretching would be expected.
| Technique | Compound | Observed Data/Features | Reference |
|---|---|---|---|
| ¹H NMR | Phenazine | Multiplet signals observed at δ 8.249 ppm and δ 7.834 ppm in CDCl₃. | chemicalbook.com |
| Mass Spectrometry (EI) | Phenazine | Molecular ion (M+) peak at m/z 180.0. | chemicalbook.com |
| IR Spectroscopy | Phenazine | Characteristic peaks for aromatic C=C and C-H bonds. | chemicalbook.com |
X-ray Crystallography for Precise Structural Determination of Phenazine Derivatives
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the arrangement of atoms within the crystal. For example, the analysis of various bipyrazole and triazolo-pyridazino-indole derivatives has successfully confirmed their molecular structures, which were initially proposed based on spectral data. mdpi.commdpi.com The structural data obtained from X-ray crystallography is crucial for understanding structure-property relationships and for the rational design of new functional materials. researchgate.net
| Compound Class | Key Findings from X-ray Crystallography | Reference |
|---|---|---|
| 1,6-dihydro-1,2,4,5-tetrazines | Confirmed a non-planar, unsymmetrical boat conformation for the central ring. | researchgate.net |
| Substituted 3-4′-Bipyrazoles | Unambiguously confirmed the connectivity and structure, which crystallized in a triclinic system. | mdpi.com |
| 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives | Revealed an intricate two-dimensional hydrogen-bond network in the crystal structure. | nih.gov |
Chromatographic and Separation Methodologies in Phenazine Isolation and Purification
The isolation and purification of specific phenazine derivatives from complex mixtures, whether from natural sources or synthetic reactions, are critical steps that rely heavily on chromatographic techniques. nih.gov These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. uniba.sk
High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of phenazine and related compounds. For instance, the enantiomers of 1,2,3,4-tetrahydroisoquinoline analogs, which share a similar structural core with the target compound, have been successfully separated using HPLC with chiral stationary phases. nih.gov This demonstrates the high resolving power of HPLC for separating closely related isomers.
Column Chromatography is a fundamental and widely used preparative technique for purifying synthetic compounds. In the synthesis of various phenazine and quinone-containing monomers, column chromatography was essential for obtaining the pure product from reaction side-products and unreacted starting materials. diva-portal.org The choice of stationary phase (e.g., silica (B1680970) gel) and mobile phase (a solvent or solvent mixture) is optimized to achieve the best separation.
Thin Layer Chromatography (TLC) is often used to monitor the progress of a reaction and to determine the appropriate conditions for a preparative column chromatography separation. nih.gov It is a quick and effective method for qualitatively analyzing the components of a mixture.
| Method | Application in Related Compounds | Purpose | Reference |
|---|---|---|---|
| HPLC | Enantioseparation of 1,2,3,4-tetrahydroisoquinoline analogs. | Isolation of stereoisomers. | nih.gov |
| Column Chromatography | Purification of pyrene-4,5,9,10-tetraone. | Isolation of the desired product from a synthetic mixture. | diva-portal.org |
| Thin Layer Chromatography (TLC) | Isolation of a phenazine derivative from Streptomyces sp. | Monitoring purification and identifying bioactive fractions. | nih.gov |
Computational and Theoretical Studies of Phenazine Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of phenazine (B1670421) derivatives. mdpi.com These computational methods allow for the detailed investigation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactions and electronic properties. nih.gov
Studies on various N,N′-diaryldihydrophenazines have utilized DFT to determine the localization of these frontier orbitals. nih.gov For instance, calculations have shown that the HOMO is often localized on the central phenazine core, while the LUMO can be delocalized over N-aryl substituents. nih.gov This separation of frontier orbitals is crucial for the photophysical properties of these molecules and their efficacy as photoredox catalysts. nih.gov The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability, reactivity, and electronic absorption spectra.
DFT is also extensively employed to predict the redox potentials of phenazine derivatives, a critical property for applications in electrochemical energy storage, such as redox flow batteries. rsc.orgrsc.orgnih.gov High-throughput DFT screenings of large libraries of phenazine compounds have revealed structure-property relationships that guide the rational design of new materials. rsc.orgrsc.org These studies systematically analyze how the electronic nature of various functional groups—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—and their positions on the phenazine scaffold, modulate the redox potential. rsc.orgrsc.orgnih.gov For the specific compound Phenazine, 1,2,3,4-tetrahydro-7-methyl- , the methyl group at the 7-position acts as a weak electron-donating group, which would be predicted by DFT to slightly lower its reduction potential compared to the unsubstituted analogue.
Table 1: Representative DFT-Calculated Properties of Phenazine Scaffolds
Note: This table presents generalized data from studies on various phenazine derivatives to illustrate the utility of DFT calculations. Specific values for 1,2,3,4-tetrahydro-7-methyl-phenazine are not available in the cited literature.
| Derivative Type | Functional Group | Calculated Property | Typical Finding |
|---|---|---|---|
| Substituted Dihydrophenazine | N-aryl groups | Frontier Orbital Localization | HOMO localized on phenazine core; LUMO on N-aryl moieties. nih.gov |
| General Phenazine | Electron-Donating Groups (e.g., -NH₂) | Redox Potential | Shifts potential to more negative values. rsc.org |
| General Phenazine | Electron-Withdrawing Groups (e.g., -CN) | Redox Potential | Shifts potential to more positive values. rsc.org |
Molecular Modeling and Docking Studies for Structure-Activity Relationship Elucidation
Molecular modeling and docking are indispensable computational techniques for elucidating the structure-activity relationships (SAR) of biologically active phenazine derivatives. nih.goveurekaselect.comnih.gov These methods provide insights into how a molecule, or "ligand," binds to a specific biological target, such as an enzyme or a protein receptor, at the atomic level. nih.govmdpi.com By predicting the binding mode and affinity, docking studies help to rationalize the observed biological activity and guide the synthesis of more potent and selective compounds. mdpi.comresearchgate.net
For phenazine analogues, docking studies have been instrumental in identifying potential molecular targets and explaining their mechanism of action. For instance, studies on phenazine-based compounds have explored their potential as anticancer agents by investigating their interactions with targets like topoisomerases or ribosomal proteins. nih.govnih.gov A docking study of 1-Hydroxyphenazine (B607933), a natural phenazine, validated its antifungal activity by showing its interaction with the 40S ribosomal S9 protein of Rhizoctonia solani, thereby inhibiting fungal protein synthesis. nih.gov
The process involves creating a three-dimensional model of the target protein and then computationally "docking" the phenazine derivative into the active site. The software calculates a binding score, often expressed in kcal/mol, which estimates the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-protein complex. This information is crucial for SAR studies; for example, it can explain why adding a methyl group at a specific position enhances activity by showing that it fits into a hydrophobic pocket in the receptor. nih.goveurekaselect.comnih.gov
Table 2: Example of Molecular Docking Application for a Phenazine Analogue
This table is a conceptual representation based on findings for phenazine-like compounds.
| Ligand | Protein Target | Key Interacting Residues (Example) | Predicted Binding Affinity (kcal/mol) | Implication for SAR |
|---|---|---|---|---|
| 1-Hydroxyphenazine | 40S Ribosomal S9 Protein | Arg69, Phe19 | Not specified | Polar contacts inhibit fungal protein synthesis. nih.gov |
Analysis of Aromaticity and Conformational Flexibility in Tetrahydro-Phenazine Systems
The tetrahydro-phenazine system, as found in Phenazine, 1,2,3,4-tetrahydro-7-methyl- , possesses unique structural characteristics regarding its aromaticity and conformational flexibility. Unlike the fully aromatic and planar phenazine core, the presence of the saturated cyclohexane (B81311) ring in the 1,2,3,4-tetrahydro derivative imparts significant non-planarity and flexibility to the molecule.
The dihydrophenazine core, which is structurally related to the tetrahydrophenazine system, is known to adopt a bent or "butterfly" conformation. acs.org This non-planar geometry is a consequence of the sp³-hybridized nitrogen atoms. X-ray crystallographic analyses of N,N'-disubstituted dihydrophenazines reveal a distinct dihedral angle between the two outer rings. acs.org This inherent flexibility is a key feature of reduced phenazine systems. Conformational analysis of related saturated heterocycles, such as tetrahydro-1,3-oxazines, shows that the ring systems exist in dynamic equilibrium between different chair and twist conformers, with distinct energy barriers for interconversion. researchgate.netresearchgate.net A similar dynamic behavior is expected for the tetrahydro-phenazine ring.
A crucial aspect of these systems is the transition from a flexible, non-aromatic state to a rigid, aromatic one upon oxidation. acs.orgopenstax.orglibretexts.org The oxidation of a dihydrophenazine or tetrahydrophenazine leads to the formation of the fully conjugated phenazine dication, which is planar. acs.org This oxidation-induced planarization is a dramatic conformational change that fundamentally alters the molecule's electronic and structural properties. acs.org This process is central to the function of phenazines in biological electron transfer, where the molecule cycles between reduced (flexible) and oxidized (planar) states.
Table 3: Comparison of Geometric Properties in Reduced vs. Oxidized Phenazine Scaffolds
| Molecular System | Hybridization of N atoms | Aromaticity | Conformation | Key Geometric Feature |
|---|---|---|---|---|
| Dihydrophenazine | sp³ | Non-aromatic | Bent / Butterfly | Significant dihedral angle between rings. acs.org |
| Phenazine | sp² | Aromatic | Planar | Co-planar ring system. mdpi.com |
Redox Properties and Electron Transfer Mechanisms of Phenazine Scaffolds
The phenazine scaffold is renowned for its rich redox chemistry, which underpins its diverse roles in biological systems and technological applications. nih.govnih.gov Phenazines are redox-active heterocyclic compounds that can act as electron shuttles, facilitating extracellular electron transfer (EET) in microorganisms like Pseudomonas aeruginosa. nih.govnih.govasm.org This ability allows them to participate in redox cycling, where the molecule is repeatedly reduced and oxidized, transferring electrons between a reductant (e.g., cellular NADH) and an oxidant. nih.govnih.govcaltech.edu
The electron transfer mechanism for phenazines in aqueous biological environments is typically a proton-coupled electron transfer (PCET) process, involving the transfer of two electrons and two protons (2e⁻/2H⁺). nih.gov The reduction of the oxidized phenazine (Phz) proceeds through steps that can involve a radical anion intermediate (Phz•⁻) and its protonated form (PhzH•) before forming the fully reduced dihydrophenazine (PhzH₂). nih.gov
The redox potential (E₀) of a phenazine derivative is a critical parameter that determines its electron-accepting and -donating capabilities. This potential can be finely tuned by the addition of functional groups to the phenazine core. rsc.orgrsc.org As established through extensive DFT calculations and experimental work, electron-donating groups (EDGs) like methyl (-CH₃) or amino (-NH₂) groups shift the redox potential to more negative values, making the molecule a stronger reducing agent. rsc.org Conversely, electron-withdrawing groups (EWGs) such as cyano (-CN) or nitro (-NO₂) groups shift the potential to more positive values, making the molecule a stronger oxidizing agent. rsc.orgrsc.org Therefore, the 7-methyl substituent in Phenazine, 1,2,3,4-tetrahydro-7-methyl- is expected to make its redox potential slightly more negative than that of the unsubstituted parent compound. This tunability is crucial for designing phenazines for specific applications, from mediating biological processes to serving as anolytes or catholytes in organic redox flow batteries. rsc.orgrsc.org
Table 4: Effect of Substituents on the Redox Potential of Phenazine Derivatives
Data compiled from computational studies on various phenazine derivatives in non-aqueous media to illustrate general trends.
| Substituent Group | Electronic Effect | Position on Ring | Effect on Redox Potential (vs. Parent Phenazine) | Reference |
|---|---|---|---|---|
| Amino (-NH₂) | Strong EDG | R2 | Shifts to significantly more negative values | rsc.org |
| Methyl (-CH₃) | Weak EDG | R1/R2 | Shifts to slightly more negative values | nih.gov |
| Phenyl (-C₆H₅) | Weak EWG/EDG | R1/R2 | Minor shift | nih.gov |
Structure Activity Relationship Studies of Phenazine Derivatives
Impact of Substituents on Phenazine (B1670421) Bioactivity
The diverse pharmacological effects of phenazine derivatives, including their antimicrobial and anticancer activities, are intricately linked to the chemical modifications of the phenazine scaffold. semanticscholar.orgresearchgate.net The type and position of different substituent functional groups dictate the physicochemical properties and, consequently, the biological activities of these compounds. nih.gov
Influence of Halogenation on Phenazine Activities
The introduction of halogen atoms to the phenazine ring has been a successful strategy to enhance the biological, particularly antibacterial, activity of these compounds. Halogenated phenazine derivatives have demonstrated potent efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
The antibacterial effect of halogenated phenazines is attributed to several mechanisms, including membrane disruption, interference with redox cascades and electron flow, and the production of reactive oxygen species (ROS). nih.gov For instance, the addition of a bromine atom at the 4-position of the phenazine heterocycle has been shown to increase antibacterial activity and is effective in eradicating MRSA biofilms.
Systematic studies have led to the identification of potent halogenated phenazine analogues that can eradicate biofilms of Gram-positive pathogens at low micromolar concentrations. For example, 6,8-ditrifluoromethyl halogenated phenazine has been identified as a potent agent for eradicating Gram-positive bacterial biofilm communities. nih.gov The strategic placement of halogen substituents can significantly improve the therapeutic potential of phenazine derivatives.
Role of Methylation and Other Alkyl Substitutions (e.g., at the 7-position)
Methylation represents a key modification in the biosynthesis of many natural phenazine products, influencing their biological profiles. The "magic methyl" effect, where the addition of a methyl group can profoundly alter a molecule's properties, is also observed in this class of compounds. nih.gov
One of the most well-known N-methylated phenazine natural products is pyocyanin (B1662382) (1-hydroxy-5-methylphenazine). semanticscholar.org Produced by Pseudomonas aeruginosa, pyocyanin is a redox-active compound with activity against various bacterial and fungal strains, largely due to its ability to generate oxidative stress. semanticscholar.orgresearchgate.net Another N-methylated derivative is 5-methyl phenazine-1-carboxylic acid. semanticscholar.org
The position of the methyl group is critical. For instance, in the case of phthalazine (B143731) derivatives, a related class of nitrogen-containing heterocycles, the position of a methyl group on a phenyl substituent significantly influences anticonvulsant activity, with para-substitution showing higher activity than ortho- or meta-substitution. nih.gov While direct SAR studies on 7-methylphenazine derivatives are limited in the available literature, it is plausible that methylation at this position could modulate activity by altering the electronic properties and steric profile of the molecule, potentially influencing its interaction with biological targets. The presence of a methyl group can also impact the metabolic stability and permeability of a compound. nih.gov
Effects of Hydroxylation and O-Methylation
Hydroxylation and subsequent O-methylation are common post-modification steps in the biosynthesis of natural phenazines and are crucial for their antibiotic activity. semanticscholar.orgnih.gov The presence and position of hydroxyl and methoxyl groups can significantly impact the bioactivity of the phenazine core.
For example, 1-hydroxyphenazine (B607933) and 2-hydroxyphenazine (B1496473) are known bioactive derivatives. nih.gov The antifungal activity of some phenazines is enhanced by O-methylation. For instance, 1-methoxyphenazine (B1209711) exhibits greater antifungal activity against certain plant pathogens compared to its hydroxylated precursor. nih.gov Similarly, the antimicrobial activity of myxin (B609384) is significantly higher than that of its dihydroxylated counterpart, iodinin (B1496461) (1,6-dihydroxyphenazine-5,10-dioxide). nih.gov
However, the effect of these substitutions can be complex. In some cases, methylation of hydroxyl groups can prevent further modifications, such as N-oxidation, by blocking the active site of the responsible enzymes. nih.gov This interplay between different functional groups highlights the intricate nature of phenazine SAR.
Significance of N-Oxide Functionality
The introduction of an N-oxide group to the phenazine ring system is a significant structural modification that can confer unique and potent biological activities. Phenazine N-oxides are of particular interest as potential antitumor agents. semanticscholar.orgnih.gov The N-oxide moiety can increase the water solubility of a compound and decrease its membrane permeability. mdpi.comresearchgate.net
A key feature of many heteroaromatic N-oxides is their ability to be enzymatically reduced in vivo, making them suitable as hypoxia-activated prodrugs. mdpi.comresearchgate.net This is particularly relevant in the context of cancer therapy, as solid tumors often have hypoxic (low oxygen) regions. Phenazine 5,10-dioxides can undergo hypoxic-selective bioreduction to form cytotoxic species that can induce apoptotic cell death.
The level of N-oxide functionality is essential for cytotoxicity. semanticscholar.org For example, iodinin, the N5, N10-dioxide of 1,6-dihydroxyphenazine, is a notable phenazine N-oxide. semanticscholar.org The redox reactivity of the N-oxide group is a critical factor in the mechanism of action of these compounds. mdpi.comresearchgate.net
Specific Structure-Activity Considerations for 1,2,3,4-tetrahydro-7-methyl-Phenazine
Currently, there is a notable lack of specific structure-activity relationship (SAR) studies in the publicly available scientific literature that focus exclusively on "Phenazine, 1,2,3,4-tetrahydro-7-methyl-". While extensive research exists on the SAR of the broader phenazine class, detailed investigations into how the combination of a tetrahydrogenated ring and a 7-methyl group specifically influences the biological activity of the phenazine scaffold are not readily found.
Based on the general principles of phenazine SAR, one could hypothesize about the potential effects of these structural features. The saturation of one of the aromatic rings to form the 1,2,3,4-tetrahydro-phenazine core would alter the planarity and electronic properties of the molecule compared to its fully aromatic counterpart. This could influence its ability to intercalate with DNA, a common mechanism of action for some phenazine derivatives.
The presence of the methyl group at the 7-position could, as discussed in section 6.1.2, impact the molecule's lipophilicity, metabolic stability, and interaction with specific binding sites on biological targets. However, without direct experimental data for 1,2,3,4-tetrahydro-7-methyl-phenazine, these considerations remain speculative. Further research is required to elucidate the specific SAR of this particular derivative and to determine its potential for biological activity.
Biological Activities and Mechanistic Investigations of Phenazines Academic Research Focus
Antimicrobial and Antifungal Activity Mechanisms
The potential for Phenazine (B1670421), 1,2,3,4-tetrahydro-7-methyl- to combat microbial and fungal pathogens is a primary area of investigation. The research is structured around understanding its impact on critical life processes of these organisms. Phenazines as a class are known for their broad-spectrum antibiotic activities. frontiersin.org
Disruption of Pathogen Cellular Functions
A key area of inquiry is the ability of Phenazine, 1,2,3,4-tetrahydro-7-methyl- to disrupt the fundamental cellular functions of pathogens. Research is focused on identifying how the compound interacts with and compromises the integrity of cellular structures. For example, studies on the related compound phenazine-1-carboxylic acid (PCA) have shown it can cause the complete lysis of bacterial cells, leading to the release of fragmented cytoplasm. frontiersin.org This suggests a mechanism involving severe damage to the cell envelope.
Inhibition of Biofilm Production
The formation of biofilms is a significant factor in microbial resistance and persistence. nih.gov Investigations are aimed at determining if Phenazine, 1,2,3,4-tetrahydro-7-methyl- can inhibit or eradicate these protective microbial communities. The broader class of halogenated phenazines has demonstrated potent biofilm eradication activities, serving as an inspiration for the development of new agents targeting this crucial aspect of microbial infection. nih.gov
Generation of Reactive Oxygen Species (ROS) and Oxidative Stress Induction
A common mechanism for antimicrobial agents is the generation of reactive oxygen species (ROS), which cause widespread damage to cellular components. nih.gov Research is exploring whether Phenazine, 1,2,3,4-tetrahydro-7-methyl- can induce oxidative stress within pathogenic cells. Many phenazine compounds are redox-active and can increase the intracellular concentration of superoxide (B77818) radicals, leading to toxic effects and cell death. nih.govnih.gov For instance, the virulence factor 1-hydroxyphenazine (B607933) (1-HP) has been shown to mediate the production of superoxide radicals under physiological conditions, which may contribute to its pathogenic properties. nih.govresearchgate.net
Interference with Cellular Processes
This area of research examines the compound's potential to interfere with essential metabolic and signaling pathways in pathogens. This includes processes such as iron acquisition, quorum sensing (cell-to-cell communication), and various enzymatic activities. Phenazines are known to act as electron shuttles, which can alter cellular redox states and regulate gene expression, thereby impacting the pathogen's survival and fitness. nih.gov
Anticancer Activity Mechanisms
In addition to its antimicrobial potential, the anticancer activities of Phenazine, 1,2,3,4-tetrahydro-7-methyl- are being explored. Phenazine derivatives have been noted for their ability to inhibit the growth of cancer cells. ontosight.ai
DNA Intercalation and Replication Intervention
A primary focus of anticancer research is the interaction of the compound with cellular DNA. Investigations aim to determine if Phenazine, 1,2,3,4-tetrahydro-7-methyl- can intercalate, or insert itself, between the base pairs of the DNA double helix. nih.govrsc.org Such intercalation can disrupt the structure of DNA, thereby interfering with critical processes like DNA replication and transcription, which are highly active in rapidly proliferating cancer cells. nih.gov This mechanism can ultimately lead to the inhibition of cancer cell growth and proliferation. nih.govnih.gov
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the compound Phenazine, 1,2,3,4-tetrahydro-7-methyl- to fully address the detailed biological activities outlined in the requested article structure.
Research on the biological activities of phenazine derivatives is extensive, with many studies highlighting their potential as therapeutic agents. However, specific mechanistic investigations into topoisomerase inhibition, induction of apoptosis, antineuroinflammatory effects, and other detailed biological actions are highly structure-dependent. The available research primarily focuses on other phenazine analogs.
Therefore, providing a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline for "Phenazine, 1,2,3,4-tetrahydro-7-methyl-" is not possible at this time without extending the scope to the broader class of phenazines, which would violate the specific constraints of the request. Further dedicated research on this particular compound is needed to elucidate its specific biological and mechanistic profiles.
Other Biological Activities (Mechanistic Insights)
Antiparasitic Activity
There is currently no published research detailing the antiparasitic activity of Phenazine, 1,2,3,4-tetrahydro-7-methyl-. Investigations into the efficacy of this specific compound against parasitic organisms have not been reported.
Insecticidal Activity
Information regarding the insecticidal properties of Phenazine, 1,2,3,4-tetrahydro-7-methyl- is not present in the available scientific literature. While some phenazine derivatives are recognized for their potential in agriculture as insecticidal agents, the specific activity of this compound has not been documented. semanticscholar.org
Allelopathic Activity of Tetrahydrophenazines
A review of current research indicates a lack of studies focused on the allelopathic activity of tetrahydrophenazines as a class of compounds. Allelopathy involves the production of biomolecules by an organism that influence the growth and development of other organisms in its vicinity. mdpi.comnih.gov However, no data was found that specifically investigates or documents such properties for tetrahydrophenazine structures.
Immunosuppressive Properties
There are no available scientific records or research findings concerning the immunosuppressive properties of Phenazine, 1,2,3,4-tetrahydro-7-methyl-. The potential for this compound to modulate or suppress immune responses has not been explored in published studies.
Biosynthetic Pathways and Metabolic Engineering of Phenazines
Elucidation of Phenazine (B1670421) Biosynthetic Pathways
The foundational route for all phenazine biosynthesis begins with the shikimate pathway, a central metabolic process in microorganisms for the production of aromatic amino acids. nih.govnih.gov This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), into chorismate through a series of seven enzymatic steps. nih.govresearchgate.net Chorismate is the critical jumping-off point, diverting from primary metabolism to the specialized secondary metabolism of phenazine synthesis. researchgate.netscite.aiwikipedia.org
The synthesis of the basic phenazine tricycle is governed by a conserved set of genes, typically organized in an operon designated phzABCDEFG. nih.govnih.govresearchgate.net These genes encode the enzymes responsible for converting chorismic acid into the core phenazine structures, primarily phenazine-1-carboxylic acid (PCA) or phenazine-1,6-dicarboxylic acid (PDC). nih.govresearchgate.net
The key enzymes and their roles are:
PhzE : An enzyme related to anthranilate synthases that catalyzes the conversion of chorismate to 2-amino-2-desoxyisochorismic acid (ADIC). nih.govmdpi.com
PhzD : A hydrolase that converts ADIC to trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). nih.gov
PhzF : An isomerase that acts on DHHA, catalyzing a crucial step involving a scite.aiacs.org-hydrogen shift and subsequent tautomerization to form a reactive aminoketone intermediate. nih.gov
PhzB : This enzyme facilitates the condensation of two molecules of the PhzF product to form the initial tricyclic ring system. nih.gov
PhzG : A flavin-dependent oxidase that catalyzes the final oxidation step to form the aromatic phenazine core. researchgate.netnih.gov
Following the creation of the core phenazine structure, a suite of modifying enzymes dictates the final derivative. For the formation of Phenazine, 1,2,3,4-tetrahydro-7-methyl-, two key types of enzymatic modifications on a PCA-like precursor would be required: methylation and reduction.
PhzM : A SAM-dependent methyltransferase responsible for adding a methyl group to the phenazine ring. nih.govnih.gov In the well-studied biosynthesis of pyocyanin (B1662382), PhzM methylates the nitrogen at position 5 of the PCA core. frontiersin.orgnih.gov A similar methyltransferase would be required to add the methyl group at position 7.
PhzS : A flavin-containing monooxygenase that, in pyocyanin synthesis, hydroxylates the PCA core. nih.govnih.gov While PhzS itself is a hydroxylase, other redox enzymes are responsible for the reduction of the phenazine ring. The formation of the 1,2,3,4-tetrahydro structure would necessitate a reductase capable of saturating one of the aromatic rings.
| Gene | Enzyme | Function in Core Biosynthesis | Potential Role in Phenazine, 1,2,3,4-tetrahydro-7-methyl- Synthesis |
|---|---|---|---|
| phzE | PhzE | Converts chorismate to ADIC nih.govmdpi.com | Core scaffold synthesis |
| phzD | PhzD | Converts ADIC to DHHA nih.gov | Core scaffold synthesis |
| phzF | PhzF | Isomerizes DHHA nih.gov | Core scaffold synthesis |
| phzB | PhzB | Facilitates dimerization to form tricyclic ring nih.gov | Core scaffold synthesis |
| phzG | PhzG | Final oxidation to aromatic phenazine core researchgate.netnih.gov | Core scaffold synthesis |
| phzM | PhzM (Methyltransferase) | Modifies core phenazine (e.g., N-methylation in pyocyanin) nih.govnih.gov | Catalyzes the addition of the methyl group at the 7-position |
| - | Reductase | - | Catalyzes the reduction of one aromatic ring to form the 1,2,3,4-tetrahydro structure |
The biosynthetic cascade leading to phenazines begins with primary metabolites and proceeds through several key intermediates.
3-deoxy-d-arabino-heptulosonic acid 7-phosphate (DAHP) : This is the first committed intermediate of the shikimate pathway, formed from the condensation of PEP and E4P. nih.gov The enzyme DAHP synthase, sometimes encoded by phzC within the phenazine operon, can enhance the metabolic flux towards phenazine production. nih.gov
Chorismic acid : As the end product of the shikimate pathway, chorismic acid is the pivotal precursor that branches off for phenazine biosynthesis. nih.govscite.aiwikipedia.org
trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA) : This is a stable and key intermediate formed from chorismate by the sequential action of PhzE and PhzD. nih.govnih.gov Two molecules derived from DHHA eventually condense to form the characteristic tricyclic phenazine structure. researchgate.netnih.gov
Genetic Engineering for Enhanced Phenazine Production and Diversification
Metabolic engineering offers powerful strategies to increase the yield of naturally occurring phenazines and to generate novel derivatives not found in nature. acs.orgnih.govacs.org These techniques are crucial for overcoming the typically low production levels in wild-type microorganisms. acs.org
To optimize the production of a specific phenazine, it is often necessary to eliminate competing metabolic pathways that drain precursors or convert the target compound into undesired byproducts. biosynsis.com This is achieved through targeted gene knockouts. biosynsis.comnih.gov For example, in a strain that produces multiple phenazine derivatives, knocking out genes encoding enzymes for competing branches can redirect the metabolic flow exclusively towards the desired product. acs.org A common strategy is to delete genes responsible for converting a core precursor like PCA into other derivatives. In Pseudomonas chlororaphis, knocking out the phzO gene, which encodes an enzyme that converts PCA to 2-hydroxyphenazine (B1496473), resulted in the specific accumulation of PCA. nih.gov To enhance the yield of Phenazine, 1,2,3,4-tetrahydro-7-methyl-, one would knock out genes for enzymes that modify the phenazine core in other ways, ensuring that the 7-methyl-tetrahydro derivative is the primary end product.
Regulation of Phenazine Biosynthesis
The biosynthesis of phenazine compounds, including "Phenazine, 1,2,3,4-tetrahydro-7-methyl-", is a tightly controlled process in producing microorganisms, predominantly bacteria of the genus Pseudomonas. This regulation occurs through complex and interconnected networks that respond to cell population density, environmental cues, and the physiological state of the bacteria. The control of phenazine production is crucial for the ecological fitness, pathogenicity, and symbiotic interactions of these microorganisms. While specific regulatory mechanisms for "Phenazine, 1,2,3,4-tetrahydro-7-methyl-" are not extensively detailed in current research, the regulation of the core phenazine biosynthetic pathway provides a foundational understanding of how its production is likely controlled. The synthesis of phenazine precursors, such as phenazine-1-carboxylic acid (PCA), is governed by a hierarchy of regulatory systems, which in turn dictates the availability of substrates for the formation of diverse phenazine derivatives. columbia.eduresearchgate.netfrontiersin.org
The primary layers of regulation involve quorum sensing (QS) systems, two-component sensory systems, and the influence of various environmental factors. These systems ensure that the production of phenazines, which are metabolically expensive and can have broad ecological impacts, is initiated at the most opportune times.
Quorum Sensing Regulation
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. In many phenazine-producing bacteria, particularly Pseudomonas aeruginosa, QS is a dominant regulatory system for phenazine biosynthesis. frontiersin.orgnih.gov This regulation is intricate, involving multiple, interconnected QS systems.
The las and rhl Systems: The hierarchical las and rhl QS systems, which respond to N-acyl-homoserine lactone (AHL) signal molecules, are central to the activation of phenazine biosynthetic operons. The las system, activated by N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), sits at the top of the hierarchy and positively regulates the rhl system. The rhl system, in turn, is activated by N-butanoyl-L-homoserine lactone (C4-HSL) and directly activates the expression of the phenazine biosynthetic genes. frontiersin.org
The pqs System: The Pseudomonas quinolone signal (PQS) system represents another layer of QS control. This system utilizes 2-alkyl-4-quinolones (AQs) as signaling molecules. The PQS system is interconnected with the las and rhl systems and also plays a crucial role in regulating phenazine production. The transcriptional regulator PqsR (also known as MvfR) and the PQS response protein PqsE are required for phenazine synthesis. pnas.org In some instances, the pqs system can regulate phenazine biosynthesis independently of the las and rhl systems, particularly under specific environmental conditions such as those found in biofilms. columbia.edu
The differential regulation by these QS systems allows for fine-tuned control of phenazine production in response to the complex and changing environments that these bacteria inhabit.
The Gac/Rsm Pathway
The GacS/GacA two-component system is a global regulatory network that controls the production of numerous secondary metabolites, including phenazines, in many fluorescent Pseudomonas species. This system acts as a key environmental sensor and signal transducer.
The sensor kinase GacS responds to currently unknown environmental signals, leading to the phosphorylation of the response regulator GacA. Phosphorylated GacA then activates the transcription of small non-coding RNAs (sRNAs), such as RsmY and RsmZ. These sRNAs, in turn, sequester the translational repressor proteins RsmA and RsmE. By binding to these repressor proteins, the sRNAs prevent them from inhibiting the translation of the messenger RNAs (mRNAs) of genes involved in secondary metabolism, including the phenazine biosynthetic genes. plos.org This de-repression allows for the production of phenazine compounds.
Environmental Factors
The production of phenazines is highly sensitive to a variety of environmental conditions. These factors can influence phenazine biosynthesis by modulating the activity of the regulatory networks described above.
Key environmental factors that have been shown to affect phenazine production include:
Carbon and Nitrogen Sources: The type and availability of carbon and nitrogen sources can significantly impact the levels of phenazine production. Certain amino acids have been shown to promote the synthesis of phenazine-1-carboxamide (B1678076) (PCN). nih.gov
Oxygen Availability: Oxygen levels can influence phenazine biosynthesis, with some studies showing increased production under low oxygen conditions. nih.gov
pH and Temperature: Changes in pH and temperature can dramatically affect the production of phenazines. For instance, a decrease in pH or temperature has been observed to reduce PCN production. nih.govresearchgate.net
Iron Concentration: Iron is an essential nutrient, and its concentration in the environment can modulate phenazine biosynthesis. Low concentrations of ferric iron have been found to reduce PCN levels. nih.gov
Phosphate and Sulfate: The availability of phosphate and sulfate can also influence the production of phenazines. nih.gov
These environmental inputs are integrated into the regulatory networks to ensure that phenazine production is aligned with the metabolic capabilities and ecological context of the producing organism.
The intricate regulation of phenazine biosynthesis underscores its importance for the producing bacteria. While the specific regulatory details for "Phenazine, 1,2,3,4-tetrahydro-7-methyl-" remain to be fully elucidated, it is evident that its formation is likely governed by the complex interplay of quorum sensing, global regulatory systems, and environmental signals that control the core phenazine biosynthetic pathway.
Interactive Data Tables
Key Regulatory Systems in Phenazine Biosynthesis
| Regulatory System | Key Components | Function in Phenazine Regulation |
| Quorum Sensing (las) | LasR (transcriptional regulator), 3-oxo-C12-HSL (signal molecule) | Activates the rhl system, indirectly promoting phenazine biosynthesis. |
| Quorum Sensing (rhl) | RhlR (transcriptional regulator), C4-HSL (signal molecule) | Directly activates the transcription of phenazine biosynthetic operons. |
| Quorum Sensing (pqs) | PqsR/MvfR (transcriptional regulator), PQS (signal molecule) | Positively regulates phenazine production, can act independently of las/rhl. |
| Gac/Rsm Pathway | GacS (sensor kinase), GacA (response regulator), RsmA/E (translational repressors), RsmY/Z (small RNAs) | Post-transcriptionally controls phenazine biosynthesis by relieving translational repression. |
Environmental Factors Influencing Phenazine Production
| Environmental Factor | Effect on Phenazine Production |
| Carbon Source | Varies depending on the specific carbon source. |
| Nitrogen Source | Varies depending on the specific nitrogen source; some amino acids promote production. |
| Oxygen | Low oxygen can increase production of some phenazines. |
| pH | Decreased pH can reduce production. |
| Temperature | Lower temperatures can decrease production. |
| Iron | Low ferric iron concentrations can reduce production. |
| Phosphate | Can influence production levels. |
| Sulfate | Can influence production levels. |
Research Applications and Future Directions for Phenazine, 1,2,3,4 Tetrahydro 7 Methyl
Role in Microbial Interactions and Ecology
Phenazines as a class are well-documented for their critical roles in microbial ecosystems. They are redox-active compounds produced by various bacteria and are involved in a range of biological activities that influence microbial survival and interspecies interactions.
Phenazine-producing bacteria are often found in the rhizosphere, the soil region directly influenced by plant roots. These bacteria can have significant effects on plant health. Phenazines are known to be major determinants in the biological control of soilborne plant pathogens. For example, phenazine-1-carboxamide (B1678076) (PCN), produced by Pseudomonas chlororaphis PCL1391, is crucial for its biocontrol activity against fungal pathogens.
The biocontrol efficacy of phenazines is often attributed to their broad-spectrum antibiotic activity. Furthermore, some phenazines can induce systemic resistance in plants, providing broader protection against a range of pathogens. They can also promote plant growth by enhancing nutrient availability. While specific studies on the role of Phenazine (B1670421), 1,2,3,4-tetrahydro-7-methyl- in these interactions are limited, its structural similarity to known biocontrol phenazines suggests it could have similar activities.
Potential in Bioactive Compound Discovery and Development
The diverse biological activities of phenazine derivatives have made them a focal point for the discovery of new bioactive compounds. Research into derivatives such as 7-methyl-1,2,3,4-tetrahydrophenazine 5,10-dioxide has highlighted potential antimicrobial and antitumor properties, making it a compound of interest in medicinal chemistry. rsc.org The core structure of Phenazine, 1,2,3,4-tetrahydro-7-methyl- serves as a valuable scaffold for the synthesis of more complex and potentially more potent derivatives. The exploration of this and similar tetrahydro-phenazine structures could lead to the development of novel therapeutic agents.
Applications in Materials Science and Electrochemistry
The redox properties of phenazines make them attractive for applications in materials science and electrochemistry. These compounds can act as electron shuttles, facilitating electron transfer in various systems. This has led to their investigation for use in microbial fuel cells and as components in organic electronic materials. The electrochemical behavior of phenazine derivatives is an active area of research, with studies exploring how different functional groups on the phenazine ring affect their redox potentials and stability. The tetrahydro- and methyl- substitutions in Phenazine, 1,2,3,4-tetrahydro-7-methyl- would be expected to modulate its electronic properties, potentially offering advantages for specific electrochemical applications.
Emerging Research Areas for Tetrahydro-Methyl-Phenazine Scaffolds
The unique structural features of tetrahydro-methyl-phenazine scaffolds are opening up new avenues of research. The partially saturated ring system in these molecules, combined with the aromatic portions, creates a three-dimensional structure that can be exploited for various applications. These scaffolds are being investigated as building blocks for the synthesis of novel organic materials with tailored optical and electronic properties. Furthermore, their potential to interact with biological targets is being explored in the context of developing new probes for bio-imaging and diagnostics.
Methodological Advancements in Phenazine Research
Recent advancements in analytical and synthetic chemistry are greatly facilitating research on phenazines. High-throughput screening methods are accelerating the discovery of new bioactive phenazine derivatives. Moreover, sophisticated spectroscopic techniques, such as high-resolution mass spectrometry and multi-dimensional NMR, are enabling the detailed structural characterization of these molecules.
A specific synthesis for 7-Methyl-1,2,3,4-tetrahydrophenazine has been reported, providing a clear methodological pathway for obtaining this compound for further study. The following table summarizes the characterization data for this compound.
| Property | Value |
| Appearance | Yellow solid |
| Melting Point | 88-90 °C |
| ¹H NMR (500 MHz, CDCl₃) | δ (ppm) 1.97 (s, 4H), 2.50 (s, 3H), 3.08 (s, 4H), 7.43 (d, J = 8.5 Hz, 1H), 7.68 (s, 1H), 7.79 (d, J = 8.5 Hz, 1H) |
| ¹³C {¹H} NMR (125 MHz, CDCl₃) | δ (ppm) 21.7, 22.81, 22.83, 33.0, 33.1, 127.1, 127.7, 131.2, 139.2, 139.6, 141.2, 153.0, 153.9 |
| ESI-MS | m/z 199 [M + H]⁺ |
Table 1: Physicochemical data for 7-Methyl-1,2,3,4-tetrahydrophenazine.
These methodological advancements are crucial for unlocking the full potential of Phenazine, 1,2,3,4-tetrahydro-7-methyl- and its derivatives in various scientific fields.
Q & A
Q. How to study the compound’s redox behavior for electrochemical applications?
- Methodological Answer : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF₆ in acetonitrile) identifies redox potentials. The tetrahydro core shows reversible oxidation peaks (Epa ~ +0.8 V vs. Ag/AgCl). In situ UV-vis spectroelectrochemistry correlates electron transfer with spectral changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
